-Thiazol-5-yl-ethanone holds promise as a valuable building block in the synthesis of various pharmaceuticals due to the presence of the thiazole ring, a recurring motif in numerous bioactive molecules. Studies have explored its potential in the development of drugs targeting various therapeutic areas, including:
The thiazole scaffold has demonstrated activity against various bacterial and fungal strains. Research efforts are underway to investigate if 1-Thiazol-5-yl-ethanone can be incorporated into novel molecules with potent antimicrobial properties [].
The thiazole ring has also been linked to anticancer properties. Studies are exploring the potential of 1-Thiazol-5-yl-ethanone in the design and synthesis of new anticancer agents [].
Some thiazole derivatives have exhibited antioxidant properties []. This suggests that 1-Thiazol-5-yl-ethanone might also possess similar antioxidant potential, warranting further investigation.
Certain thiazole-containing compounds have shown enzyme inhibitory activity []. This opens avenues for research on the potential of 1-Thiazol-5-yl-ethanone as an inhibitor of specific enzymes involved in various physiological processes.
1-Thiazol-5-yl-ethanone is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 145.16 g/mol. The compound features a carbonyl group (ethanone) attached to the thiazole ring at the 5-position, making it a versatile building block in organic synthesis and medicinal chemistry. The thiazole moiety is known for its aromatic properties due to the delocalization of π electrons, which contributes to its reactivity and biological activity .
Compounds containing the thiazole moiety, including 1-thiazol-5-yl-ethanone, have shown significant biological activities. These include:
Several methods have been developed for synthesizing 1-thiazol-5-yl-ethanone:
1-Thiazol-5-yl-ethanone finds applications in various fields:
Studies on 1-thiazol-5-yl-ethanone have focused on its interactions with biological targets:
These interactions highlight the potential of 1-thiazol-5-yl-ethanone as a lead compound for drug development.
1-Thiazol-5-yl-ethanone shares structural similarities with several other thiazole-containing compounds. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Methylthiazole | Contains a methyl group at position 2 | Known for its role in biosynthesis of vitamins |
4-Methylthiazole | Methyl group at position 4 | Exhibits strong antimicrobial activity |
2-Aminothiazole | Amino group at position 2 | Displays significant anticancer properties |
Thiazolidine | Six-membered ring containing sulfur and nitrogen | Used in diabetes treatment |
The uniqueness of 1-thiazol-5-yl-ethanone lies in its specific substitution pattern and reactivity profile, which contribute to its distinct biological activities compared to these similar compounds .
The compound adheres to IUPAC naming conventions as 1-(1,3-thiazol-5-yl)ethan-1-one, where the acetyl group (-COCH₃) is appended to the fifth position of the thiazole ring. Alternative designations include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 91516-28-8 | |
Molecular Formula | C₅H₅NOS | |
Molecular Weight | 127.16 g/mol | |
EC Number | 676-194-1 |
1-Thiazol-5-yl-ethanone belongs to two functional categories:
The compound was first identified as a Maillard reaction product in thermally processed foods. Gas chromatography-mass spectrometry (GC-MS) analyses detected it in roasted meats, coffee, and baked goods, where it contributes nutty and popcorn-like flavors .
The compound features a planar thiazole ring (C₃H₃NS) with bond lengths and angles consistent with aromatic heterocycles:
Technique | Key Data | Interpretation |
---|---|---|
¹H NMR | δ 8.90 (s, 1H, H-2), δ 2.60 (s, 3H, CH₃) | Thiazole proton and acetyl methyl group |
¹³C NMR | δ 192.1 (C=O), δ 151.2 (C-5) | Carbonyl and thiazole ring carbons |
IR | 1685 cm⁻¹ (C=O stretch) | Confirms acetyl functionality |
UV-Vis | λ_max = 275 nm (π→π* transition) | Aromatic system conjugation |
The acetyl group enhances electrophilicity at the α-carbon, enabling:
1-Thiazol-5-yl-ethanone serves as a precursor for diverse heterocycles:
Irritant